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molecular formula C20H19ClN4O2 B8361922 (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-carbamic acid tert-butyl ester

(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-carbamic acid tert-butyl ester

Cat. No. B8361922
M. Wt: 382.8 g/mol
InChI Key: ISCDXKGFFXAHPH-UHFFFAOYSA-N
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Patent
US08415358B2

Procedure details

Was prepared according to Example 5 from (4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester and 2-pyridylzinc bromide.
Name
(4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[N:7]([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)[C:8]1[CH:13]=[N:12][CH:11]=[C:10](Cl)[N:9]=1)([CH3:4])([CH3:3])[CH3:2].[Br-].[N:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[Zn+]>>[C:1]([O:5][C:6](=[O:22])[N:7]([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)[C:8]1[CH:13]=[N:12][CH:11]=[C:10]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][N:24]=2)[N:9]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
(4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1=NC(=CN=C1)Cl)C1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].N1=C(C=CC=C1)[Zn+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(N(C1=NC(=CN=C1)C1=NC=CC=C1)C1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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